
(2-Methoxypyridin-3-yl)(3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methoxypyridin-3-yl)(3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C17H15N5O3 and its molecular weight is 337.339. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Protonation Sites and Hydrogen Bonding Patterns
One study focuses on the synthesis and structural characterization of compounds closely related to the chemical of interest, highlighting the differences in protonation sites and intermolecular hydrogen bonding patterns. These structural insights are critical for understanding the chemical's reactivity and potential applications in materials science or as precursors for further chemical transformations (Böck et al., 2021).
EGFR Kinase Inhibition for Cancer Therapy
Another area of research includes the compound's role in the synthesis of pyrido[2,3‐d]pyrimidin-7(8H)‐ones with significant EGFR kinase inhibition activity. This activity is crucial for developing cancer therapeutics, as EGFR is a common target in various cancer treatments (Boros et al., 2004).
Precursors for Highly Substituted Azabicyclo[3.2.1]octanes
Research into 3-hydroxy-4-pyrones as precursors to 4-methoxy-3-oxidopyridinium ylides demonstrates the compound's potential in synthesizing highly functionalized azabicyclo[3.2.1]octanes. These structures are of interest for their potential in creating natural and non-natural tropane alkaloids, which have applications in medicinal chemistry (Rumbo et al., 1996).
Structural Features and Theoretical Studies
The compound's structural features, including experimental and theoretical (HF and DFT) studies, have been analyzed to understand its molecular structure better. Such analyses are fundamental for applications in computational chemistry and drug design, providing insights into the compound's electronic properties and reactivity (Gumus et al., 2018).
Metabolism of Strained Rings in Drug Development
A detailed study on the metabolism of strained rings, specifically focusing on a glutathione S-transferase-catalyzed reaction without prior bioactivation, provides insights into the metabolic pathways of complex molecules. This research is vital for the development of safer and more effective pharmaceuticals by understanding how drugs are metabolized in the body (Li et al., 2019).
Synthesis of Novel Derivatives for Antimicrobial Activity
The synthesis and antimicrobial activity of some derivatives illustrate the compound's utility in developing new antimicrobial agents. By understanding the structure-activity relationship, researchers can design compounds with enhanced efficacy against various pathogens (Kumar et al., 2012).
Propriétés
IUPAC Name |
(2-methoxypyridin-3-yl)-[3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O3/c1-24-16-12(5-4-8-19-16)17(23)22-9-11(10-22)15-20-14(21-25-15)13-6-2-3-7-18-13/h2-8,11H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UULGHOFJTVVABT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)N2CC(C2)C3=NC(=NO3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

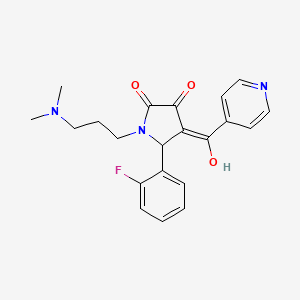
![ethyl 4-(1,3,6,7-tetramethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate](/img/structure/B2441942.png)
![Potassium;2,2-difluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B2441943.png)
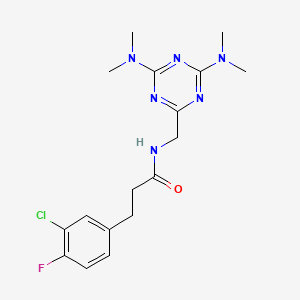
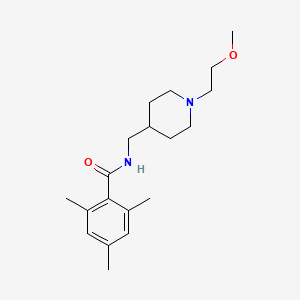
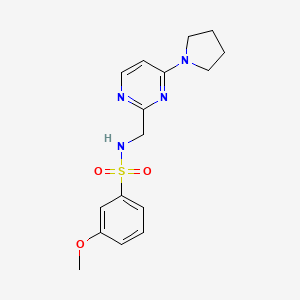

![[(2-Phenylethyl)carbamoyl]methyl benzoate](/img/structure/B2441953.png)
![2-morpholin-4-yl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/no-structure.png)
![6-ethyl-5-((2-methoxyphenethyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2441955.png)
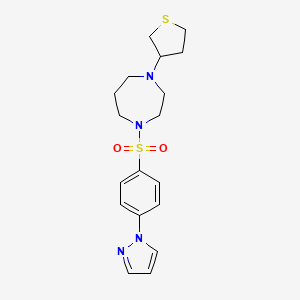
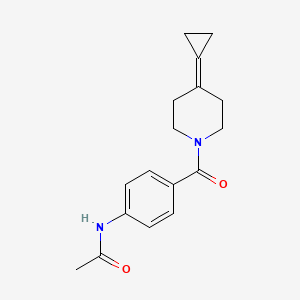
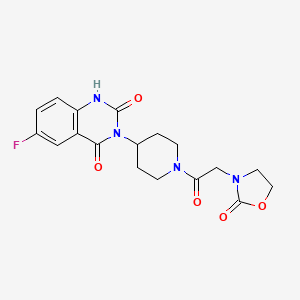
![1-((4-fluoro-3-methoxyphenyl)sulfonyl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B2441962.png)